molecular formula C16H17N3O2 B5645174 4-(methoxymethyl)-2-[(2-methoxyphenyl)amino]-6-methylnicotinonitrile

4-(methoxymethyl)-2-[(2-methoxyphenyl)amino]-6-methylnicotinonitrile

Cat. No. B5645174
M. Wt: 283.32 g/mol
InChI Key: WNJQVQSJLPJQCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The compound 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, which is structurally related to the target compound, has been synthesized using proton nuclear magnetic resonance and Fourier transform infrared spectroscopy techniques (A. Eşme, 2021).

Molecular Structure Analysis

  • Theoretical optimized geometrical parameters, vibrational wavenumbers, and non-linear optical properties of a similar compound were calculated using density functional theory (A. Eşme, 2021).
  • Crystallographic studies of related compounds in the nicotinonitrile family have revealed orthorhombic and monoclinic crystal systems (P. A. Ajibade & F. P. Andrew, 2021).

Chemical Reactions and Properties

  • The compound has been shown to possess significant interactions in molecular docking studies, suggesting potential as an anticancer agent (A. Eşme, 2021).
  • Molecules in this family display various intramolecular interactions that stabilize their structure (P. A. Ajibade & F. P. Andrew, 2021).

Physical Properties Analysis

properties

IUPAC Name

2-(2-methoxyanilino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-11-8-12(10-20-2)13(9-17)16(18-11)19-14-6-4-5-7-15(14)21-3/h4-8H,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJQVQSJLPJQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)NC2=CC=CC=C2OC)C#N)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642459
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Methoxymethyl-2-(2-methoxy-phenylamino)-6-methyl-nicotinonitrile

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